molecular formula C15H14N4O2S B5593111 4-(((5-ME-2-FURYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-(((5-ME-2-FURYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5593111
M. Wt: 314.4 g/mol
InChI Key: SVPVTWOUABFZRC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a chemical with the molecular formula C15H14N4O2S . It has a molecular weight of 314.368 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Structural Analysis and Synthesis

  • The synthesis and characterization of triazole derivatives, including compounds structurally similar to 4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have been a focus of several studies. These compounds are known for their diverse biological activities, prompting detailed structural analysis through crystallography and various spectroscopic methods. Such studies lay the groundwork for understanding the compound's reactivity and potential as a scaffold for further chemical modifications (Caracelli et al., 1996).

Biological Activities

  • Triazole derivatives have been synthesized and evaluated for their anticonvulsant, antimicrobial, and antituberculosis activities. These compounds, including ones with structures akin to 4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have shown promise in preliminary biological screenings. The anticonvulsant activity was assessed using various models, indicating that some derivatives offer protection against seizures at specific dosages. Additionally, marginal activities against M. tuberculosis H37 Rv were observed in some of the tested compounds (Küçükgüzel et al., 2004).

Antimicrobial and Antifungal Properties

  • Synthesis and evaluation of 1,2,4-triazole derivatives have revealed their potential antimicrobial and antifungal properties. These studies highlight the versatility of triazole compounds in combating various microbial strains. The structure-activity relationships derived from these investigations provide insights into the molecular frameworks conducive to antimicrobial efficacy (Bektaş et al., 2010).

Corrosion Inhibition

  • Schiff’s bases derived from triazole compounds have been explored for their application as corrosion inhibitors. The efficiency of these inhibitors on mild steel in hydrochloric acid solution demonstrates the potential of triazole derivatives in industrial applications, showcasing their utility beyond biological activities (Ansari et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-11-7-8-13(21-11)9-16-19-14(17-18-15(19)22)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPVTWOUABFZRC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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